N-(4-tert-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(4-tert-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone derivative characterized by a central pyridazinone core, a 2-chlorophenyl substituent at position 3, and an acetamide group linked to a 4-tert-butylphenyl moiety. Its tert-butyl group enhances lipophilicity and metabolic stability compared to smaller alkyl substituents .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-22(2,3)15-8-10-16(11-9-15)24-20(27)14-26-21(28)13-12-19(25-26)17-6-4-5-7-18(17)23/h4-13H,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXNVJVETQENNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-tert-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Substitution Reactions:
Acylation: The final step involves the acylation of the pyridazinone derivative with 4-tert-butylphenyl acetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(4-tert-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Structural Modifications and Their Implications
The pharmacological profile of pyridazinone derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogues:
Characterization
- NMR Spectroscopy : Used to confirm substituent positions (e.g., distinguishing 2-chloro vs. 4-chloro isomers) .
- HPLC-MS : Ensures purity (>95% for pharmacological studies) .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(4-tert-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) or ethanol are preferred to stabilize intermediates .
- Catalysts : Acid catalysts (e.g., HCl or H₂SO₄) enhance cyclization of the pyridazinone core .
- Analytical Monitoring : Use HPLC to track reaction progress and NMR to confirm intermediate purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl and chlorophenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., distinguishing Cl isotopes) .
- IR Spectroscopy : Confirms functional groups like the acetamide carbonyl (~1650 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .
Q. What are the primary therapeutic targets hypothesized for this compound?
- Methodological Answer : Based on structural analogs (e.g., pyridazinones with anti-inflammatory/anticancer activity), potential targets include:
- Kinases or GPCRs : The acetamide and pyridazinone moieties may interact with ATP-binding pockets .
- Oxidative Stress Pathways : The chlorophenyl group could modulate redox-sensitive targets .
- Validation : Use in vitro assays (e.g., enzyme inhibition) and molecular docking studies to prioritize targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from purity or assay variability. Mitigation strategies include:
- Orthogonal Purification : Re-purify via preparative HPLC or column chromatography .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
- Structural Confirmation : Use X-ray crystallography to rule out polymorphic effects .
Q. What experimental approaches are recommended to study macromolecular interactions (e.g., protein binding)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM/X-ray Crystallography : Resolve binding modes at atomic resolution (if crystals are obtainable) .
Q. How can stereochemical or regiochemical variations impact the compound’s activity?
- Methodological Answer :
- Synthetic Control : Use chiral catalysts (e.g., BINOL derivatives) to isolate enantiomers .
- Activity Comparison : Test isomers in parallel assays (e.g., cytotoxicity screens) .
- Computational Modeling : Compare docking scores of isomers to predict selectivity .
Q. What strategies are effective for derivatizing the pyridazinone core to enhance pharmacokinetic properties?
- Methodological Answer :
- Functional Group Addition : Introduce solubilizing groups (e.g., -SO₃H) at the pyridazinone 5-position .
- Prodrug Design : Convert the acetamide to ester prodrugs for improved bioavailability .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., tert-butyl oxidation) .
Q. How can researchers elucidate the mechanistic role of the 2-chlorophenyl substituent?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
